![molecular formula C19H21N3OS B2486523 N-(4-甲基环己基)-3-(1H-吡咯-1-基)噻吩[2,3-b]吡啶-2-甲酰胺 CAS No. 1112446-46-4](/img/structure/B2486523.png)

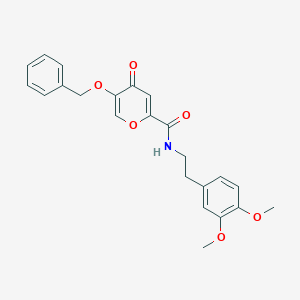

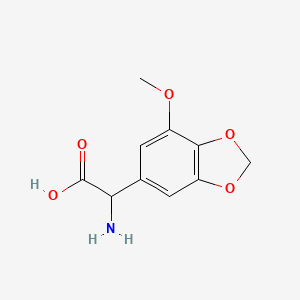

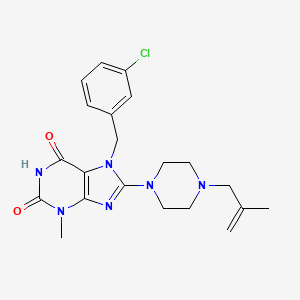

N-(4-甲基环己基)-3-(1H-吡咯-1-基)噻吩[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, including molecules similar to N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, involves multiple steps, starting from basic heterocyclic precursors. For instance, 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids can react with dimethylformamide/phosphoroxide chloride or with various amines to yield complex structures showing antianaphylactic activity (Wagner et al., 1993). The reaction of thieno[2,3-b]pyridines with sodium hypochlorite offers a stereoselective approach to form dimeric structures, illustrating the chemical versatility of these compounds (Stroganova et al., 2019).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by their fused ring system, which significantly influences their electronic and spatial configuration. X-ray crystallography and NMR techniques are pivotal in elucidating these complex structures, providing insights into their conformational dynamics and interaction potential. The introduction of various functional groups, such as the pyrrol-1-yl group, impacts the molecule's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Thieno[2,3-b]pyridine derivatives participate in a variety of chemical reactions, including cyclization, alkylation, and reactions with electrophiles, showcasing their reactivity. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of these compounds. For example, the cyclization of N-substituted-2-allenamides leads to the formation of pyrrolidin-5-one-2-carboxamides, demonstrating the synthetic utility of these molecules (Shahriari et al., 2022).

科学研究应用

合成和结构分析

- Wagner等人(1993年)报道了各种N-(2-羧基噻吩[2,3-b]吡啶-3-基)甲酰胺的合成,包括它们的胺盐,显示出抗过敏活性 (Wagner, Vieweg, Prantz, & Leistner, 1993)。

- Dyachenko等人(2019年)开发了一种多组分合成方法,用于功能化噻吩[2,3-b]吡啶,为这些化合物的分子结构提供了见解 (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019)。

- Madkour等人(2010年)利用噻吩[2,3-b]吡啶-2-羧酸酯构建了各种新的杂环系统,有助于理解这些化合物的合成实用性 (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010)。

生物活性和抗过敏性

- Wagner等人(1990年)合成了一系列3-氨基噻吩[2,3-b]-2-羧酰胺,用于评估它们的生物活性并作为三环杂环化合物的起始物质。一些化合物表现出抗过敏活性 (Wagner, Vieweg, Leistner, Böhm, Krasselt, Hanfeld, Prantz, & Grupe, 1990)。

- Wagner等人(1993年)的另一项研究涉及从3-氨基噻吩[2,3-b]吡啶-2-羧酰胺合成吡啶并[3',2':4,5]噻吩[3,2-d]1,2,3-三嗪衍生物,揭示了一些化合物中可观的抗过敏活性 (Wagner, Leistner, Vieweg, Krasselt, & Prantz, 1993)。

化学转化和新化合物

- Mabkhot等人(2015年)合成了新的取代噻吩融合双环化合物,扩展了对这些分子的化学结构和潜在应用的理解 (Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015)。

- Stroganova等人(2019年)展示了一种不寻常且立体选择性的一锅法制备二聚体吡咯[2′,3′:4,5]噻吩[2,3-b]吡啶,通过氧化3-氨基噻吩[2,3-b]吡啶-2-羧酰胺 (Stroganova, Vasilin, Dotsenko, Aksenov, & Krapivin, 2019)。

属性

IUPAC Name |

N-(4-methylcyclohexyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-6-8-14(9-7-13)21-18(23)17-16(22-11-2-3-12-22)15-5-4-10-20-19(15)24-17/h2-5,10-14H,6-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARSSIJSEQQBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

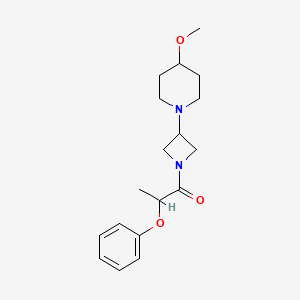

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)

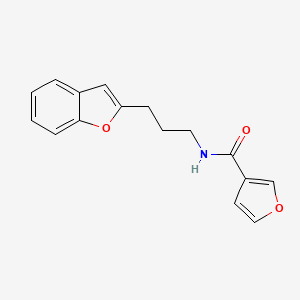

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

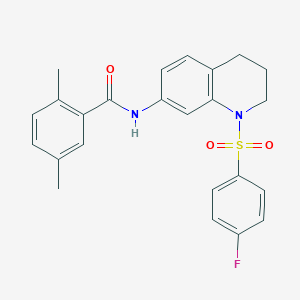

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)